N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide
Description
N'-[(1E)-(3-Chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide is a Schiff base hydrazone synthesized via condensation of 4-methylbenzoic acid hydrazide with 3-chloro-4-methoxybenzaldehyde. It is a stable solid at room temperature, with spectral data (¹H NMR, ¹³C NMR) confirming its structure .
Properties
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-3-6-13(7-4-11)16(20)19-18-10-12-5-8-15(21-2)14(17)9-12/h3-10H,1-2H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOXGHGEGDITLV-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide typically involves the reaction of 4-methylbenzohydrazide with 3-chloro-4-methoxybenzaldehyde in the presence of a suitable catalyst, often in a solvent like ethanol or methanol. The reaction is generally carried out under reflux conditions for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the preparation may involve optimized reaction parameters, such as higher temperatures and pressures, to increase the yield and efficiency of the process. Continuous flow reactors and automated synthesis systems can also be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it may form the corresponding hydrazone oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: Halogenation or other electrophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
The major products depend on the type of reaction:
Oxidation: Hydrazone oxides.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide has numerous applications:
Chemistry: It serves as an intermediate in the synthesis of various bioactive compounds.
Biology: Used in the study of enzyme inhibition and receptor binding.
Medicine: Exhibits potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors, to inhibit or modify their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions.
Comparison with Similar Compounds
Structural Analogues in the Benzohydrazide Class
Sulfonohydrazide Derivatives
- N-[(3-Chloro-4-Methoxyphenyl)methylidene]-2,4,6-trimethylbenzenesulfonohydrazide: The sulfonyl group increases solubility in polar solvents (e.g., DMSO) compared to benzohydrazides. However, steric bulk from trimethyl groups reduces synthetic yield (3%) .
- N-[(3-Iodophenyl)methylidene]-2,4,6-trimethylbenzenesulfonohydrazide: Higher yield (78%) suggests that electron-withdrawing iodo substituents facilitate condensation reactions, contrasting with the low yield of the chloro-methoxy analogue .
Coordination Chemistry and Crystal Structures
- 4-Chloro-N′-[(1E)-(3-Ethoxy-2-Hydroxyphenyl)methylidene]benzohydrazide: Forms tridentate ligands with organotin compounds, enabling applications in anticancer drug design . The target compound’s chloro and methoxy groups may similarly coordinate metals, though this remains unexplored.
- (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide : Crystal structure analysis (space group P2₁/c) reveals planar geometry and intermolecular hydrogen bonding, common in hydrazones .
Data Table: Key Comparative Features
Biological Activity
N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide is a Schiff base compound that has garnered attention for its diverse biological activities. The compound's structure features a hydrazone linkage, which is known to enhance biological properties through various mechanisms. This article presents an in-depth analysis of its biological activity, including antimicrobial, anticancer, and antioxidant effects, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of Schiff bases, including this compound. The compound exhibits significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/ml |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Bacillus cereus | 30 |
| Pseudomonas aeruginosa | 40 |
The MIC values indicate that this compound can effectively inhibit the growth of these pathogens, suggesting its potential application in treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that it may induce apoptosis in cancer cells through various pathways.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| HCT116 (Colon Cancer) | 18 |
These IC50 values demonstrate that the compound possesses significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.
Antioxidant Activity
Antioxidant assays have shown that this compound exhibits considerable free radical scavenging activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
The biological activities of this Schiff base may be attributed to its ability to chelate metal ions and form stable complexes, which can enhance its reactivity towards biological targets. Additionally, the presence of functional groups such as methoxy and chloro enhances its interaction with biomolecules.
Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial efficacy of several Schiff bases, including this compound. The results indicated that this compound showed superior antibacterial activity compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
Study 2: Anticancer Properties
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death and reduced proliferation rates. The study concluded that the compound could serve as a lead compound for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
